4-Propanoylpiperazine-1-carboxylic acid
CAS No.: 872829-46-4
Cat. No.: VC18689899
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872829-46-4 |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 4-propanoylpiperazine-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13) |
| Standard InChI Key | DVKIKORAOSMAAM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1CCN(CC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-propanoylpiperazine-1-carboxylic acid is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol. The piperazine core adopts a chair conformation, while the propanoyl and carboxylic acid groups introduce steric and electronic modifications that influence its reactivity and binding affinity. Key structural features include:
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Piperazine ring: Provides a rigid scaffold for functional group attachment.
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Propanoyl group (CH₂CH₂CO): Enhances lipophilicity and potential for hydrophobic interactions.
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Carboxylic acid (COOH): Facilitates hydrogen bonding and salt formation, improving solubility .
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 221–224°C (dec.) | |
| Solubility | Slightly soluble in water (9.6 μM) | |
| LogP (Partition Coefficient) | 0.0089 | |
| Stability | Stable under inert conditions |
The carboxylic acid group confers moderate aqueous solubility, while the propanoyl moiety increases membrane permeability. The compound’s pKa values (estimated 3.1 for COOH and 8.9 for piperazine N) suggest ionization-dependent bioavailability .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Acylation of Piperazine: Reacting piperazine with propanoyl chloride in the presence of a base (e.g., triethylamine) yields 4-propanoylpiperazine.
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor (e.g., nitrile or ester) introduces the carboxylic acid group. For example, treating 4-propanoylpiperazine-1-carbonitrile with hydrochloric acid under reflux produces the target compound.
Structural Modifications
Derivatives are synthesized to enhance bioactivity or solubility:
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Amides: Replacing the carboxylic acid with amide groups improves metabolic stability (e.g., 4-propanoylpiperazine-1-carboxamide) .
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Ester Prodrugs: Methyl or benzyl esters increase oral bioavailability .
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Metal Complexes: Coordination with transition metals (e.g., Cu²⁺) augments antimicrobial properties .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
4-Propanoylpiperazine-1-carboxylic acid derivatives exhibit broad-spectrum activity:
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Antibacterial: MIC values of 8–64 µg/mL against ESKAPE pathogens (e.g., MRSA, Enterococcus faecalis) .
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Antifungal: Inhibits Candida auris at 0.5–64 µg/mL, likely via disruption of cell membrane integrity .
Kinase and Receptor Modulation
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PKB/Akt Inhibition: Piperazine-containing analogs (e.g., CCT128930) inhibit PKBβ with IC₅₀ = 1–10 nM, showing promise in oncology .
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Wnt/β-catenin Disruption: Derivatives like ZW4864 block protein-protein interactions (Kᵢ = 0.76 µM), suppressing oncogenic signaling .
Applications in Medicinal Chemistry
Pharmacokinetic Optimization
The compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (propanoyl) makes it a favored scaffold for:
Targeted Drug Design
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Anticancer Agents: Conjugation with cytotoxic moieties (e.g., platinum complexes) enhances tumor selectivity .
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Antithrombotics: Phosphonic acid derivatives act as P2Y₁₂ receptor antagonists (IC₅₀ = 10–100 nM) .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (CDCl₃) signals at δ 2.45–3.80 ppm (piperazine protons), δ 1.15 ppm (propanoyl CH₃) .
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IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (COOH broad band) .
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X-ray Crystallography: Confirms chair conformation of the piperazine ring and planar carboxylic acid group.
Chromatographic Profiling
Recent Advances and Future Directions
Antimalarial Drug Development
Lactam-truncated analogs of 4-propanoylpiperazine-1-carboxylic acid show retained efficacy against PfATP4-mutant strains, with improved metabolic stability (CLᵢₙₜ = 7.7–23 µL/min/10⁶ cells) .
Photoredox Catalysis in Synthesis
Novel methods using decatungstate and nickel catalysts enable C–H functionalization of piperazine cores, facilitating rapid diversification (yields = 30–48%) .
Solid-State Formulations
Crystalline hydrochloride salts (e.g., COMPOUND HCl) enhance solubility and shelf-life, with pharmacokinetic profiles suitable for once-daily dosing .
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